2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-component reactions. One common method is the one-pot, four-component reaction, which is considered environmentally friendly and efficient . This method involves the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . The reaction proceeds under mild conditions and yields the desired product without the need for column chromatography .
Chemical Reactions Analysis
2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium tertiary butoxide, THF, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aromatic aldehydes, dimedone, and malonitrile in the presence of a base such as potassium tertiary butoxide yields tetrahydrobenzo[b]pyrans .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, it has applications in materials science, where it is used to create photoactive materials and biodegradable agrochemicals .
Mechanism of Action
The mechanism of action of 2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, the compound’s thiadiazole moiety is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The trifluoromethyl group enhances the compound’s potency by improving its binding affinity to target proteins .
Comparison with Similar Compounds
Compared to other similar compounds, 2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and other benzopyrans . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5OS2/c1-27(2)12-20-23(21(37)13-27)22(17-8-4-3-5-9-17)19(14-32)24(33)36(20)25-34-35-26(39-25)38-15-16-7-6-10-18(11-16)28(29,30)31/h3-11,22H,12-13,15,33H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTHKIJDXNWYEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)N)C#N)C5=CC=CC=C5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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